2,2,3,5,6,8,9,10-Octachlorobornane
Overview
Description
2,2,3,5,6,8,9,10-Octachlorobornane is a chlorinated organic compound with the molecular formula C10H10Cl8 and a molecular weight of 413.81 g/mol . This compound is a derivative of bornane, a bicyclic organic compound, and is characterized by the presence of eight chlorine atoms attached to the carbon framework . It is also known by other names such as Parlar 42b .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,6,8,9,10-Octachlorobornane typically involves the chlorination of bornane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms . The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in large reactors. The reaction parameters are closely monitored to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,3,5,6,8,9,10-Octachlorobornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce partially dechlorinated bornane derivatives .
Scientific Research Applications
2,2,3,5,6,8,9,10-Octachlorobornane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,5,6,8,9,10-Octachlorobornane involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to these targets, altering their function and leading to various biological effects. The pathways involved include disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane
- 2,2,3-exo,5-endo,6-exo,8,9,10-Octachlorobornane (Parlar No. 39)
- 2-endo,3-exo,5-endo,6-exo,8b,8c,10a,10c-octachlorobornane
Uniqueness
2,2,3,5,6,8,9,10-Octachlorobornane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in studies related to chlorinated organic compounds and their environmental and biological effects .
Properties
IUPAC Name |
2,2,3,5,6-pentachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c11-1-8(2-12)4-5(14)7(16)9(8,3-13)10(17,18)6(4)15/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLJTWYZQDYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C2C(C(C1(C(C2Cl)(Cl)Cl)CCl)Cl)Cl)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874055 | |
Record name | 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64618-67-3 | |
Record name | 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.